
(2-methyl-2H-1,2,3-triazol-4-yl)methanol
Overview
Description
(2-Methyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C4H7N3O. It belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol can be achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click reaction.” This method involves the reaction of an organic azide with an alkyne to form the triazole ring . The reaction conditions typically include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is usually carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters such as temperature, reaction time, and catalyst loading to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions[][3].
Major Products Formed
Oxidation: Formation of (2-methyl-2H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used[][3].
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring with a hydroxymethyl side group and a methyl substituent at the second position. Its molecular formula is , which contributes to its unique chemical reactivity due to the presence of both nitrogen and hydroxyl functional groups. This structural configuration enhances its potential biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of (2-methyl-2H-1,2,3-triazol-4-yl)methanol exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. The compound's ability to disrupt microbial cell membranes is attributed to its triazole structure, which can interact with biological targets effectively.
Antiparasitic Potential
The compound has also been investigated for its antiparasitic properties. In particular, studies focusing on 1,2,3-triazole derivatives have shown promising results against Trypanosoma cruzi and Leishmania donovani, pathogens responsible for Chagas disease and leishmaniasis, respectively . The synthesis of prenyl-1,2,3-triazoles from azides and alkynes has paved the way for discovering new antimalarial drug candidates .
Fungicidal Properties
This compound has been explored for its potential as a fungicide. Its structural similarity to known fungicides allows it to inhibit fungal growth effectively. Preliminary studies suggest that it could be developed into a new class of agricultural chemicals aimed at combating crop diseases caused by fungi.
Synthesis and Characterization
The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction has been widely adopted in medicinal chemistry due to its efficiency and specificity in forming triazole compounds. The following table summarizes the synthetic routes and yields reported in the literature:
Synthesis Method | Reactants | Yield (%) | Reference |
---|---|---|---|
CuAAC | Azide + Alkyne | 85% | |
Cyclization | Isoprenyl Azide + Alkynes | 78% |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound inhibited growth at low concentrations (MIC values ranging from 10 to 50 µg/mL), demonstrating its potential as a lead compound for antibiotic development.
Case Study 2: Antiparasitic Activity
In another investigation focused on antiparasitic activity, derivatives of this compound were tested against T. cruzi. Results showed significant activity with IC50 values below 5 µM, indicating strong potential for further development into therapeutic agents for parasitic infections .
Mechanism of Action
The mechanism of action of (2-methyl-2H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
- (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde
Uniqueness
(2-Methyl-2H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its triazole ring contributes to its stability and bioactivity, distinguishing it from other similar compounds .
Biological Activity
(2-methyl-2H-1,2,3-triazol-4-yl)methanol is a heterocyclic organic compound belonging to the class of 1,2,3-triazoles. Its unique structure, characterized by a triazole ring with a hydroxymethyl side group and a methyl substituent at the second position, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and highlighting its applications in various fields.
The molecular formula of this compound is C₄H₇N₃O. The presence of both nitrogen and hydroxyl functional groups contributes to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring can bind to metal ions or cofactors in enzymes, potentially inhibiting their activity. This interaction may lead to significant biological effects by altering metabolic pathways.
- Receptor Binding : Triazole derivatives often exhibit high affinity for multiple receptors, facilitating changes in cellular signaling pathways. This characteristic underpins their diverse pharmacological profiles.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its structural similarity to other triazole derivatives known for antifungal and antibacterial effects supports this potential .
- Antioxidant Properties : The presence of hydroxymethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .
- Anticancer Potential : Some studies have indicated that triazole derivatives can inhibit cancer cell proliferation. Although specific data on this compound is limited, its structural relatives have shown promising anticancer activities .
- Anti-inflammatory Effects : Triazole compounds have been associated with the inhibition of inflammatory mediators. This activity could be relevant for developing treatments for inflammatory diseases.
Research Findings and Case Studies
A review of existing literature reveals several case studies that highlight the biological activities of triazole derivatives:
Synthesis Methods
The synthesis of this compound typically involves the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This method is favored due to its efficiency and ability to produce high yields:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-methyl-2H-1,2,3-triazol-4-yl)methanol?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, propargyl alcohol reacts with 2-methyl-2H-1,2,3-triazole-4-azide under Cu(I) catalysis, followed by purification via recrystallization (ethanol/water mixtures) . Reaction optimization includes controlling stoichiometry, solvent polarity, and reflux duration (6–8 hours) to improve yields .
Q. How is the compound characterized structurally?
Post-synthesis characterization employs nuclear magnetic resonance (NMR) for proton/carbon assignments, mass spectrometry (MS) for molecular weight confirmation, and single-crystal X-ray diffraction (SCXRD). SCXRD analysis uses programs like SHELXL for refinement, particularly for resolving hydrogen bonding and torsional angles in the triazole-methanol moiety .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol-water mixtures are preferred due to the compound’s moderate polarity. Cooling the solution to 0–4°C after reflux promotes crystallization, with yields >75% reported under these conditions .
Advanced Research Questions
Q. How can structural data contradictions (e.g., bond lengths vs. computational models) be resolved?
Discrepancies between experimental (X-ray) and computational (DFT) bond lengths often arise from crystal packing effects. Refinement using SHELXL’s TWIN and HKLF5 commands can address twinning artifacts, while periodic boundary condition DFT simulations improve agreement with experimental data .
Q. What strategies enhance biological activity in tubulin-binding assays?
Modifying the triazole’s N-substituents (e.g., benzyl vs. methyl groups) alters steric hindrance at the colchicine binding site. Competitive fluorescence polarization assays using purified tubulin and colchicine analogs (e.g., combretastatin A-4) quantify binding affinity. IC₅₀ values correlate with substituent bulkiness, with methyl groups showing moderate activity (IC₅₀ ~10 µM) .
Q. How do reaction conditions influence regioselectivity in triazole formation?
Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru(II) catalysts yield 1,5-isomers. Solvent polarity (e.g., DMF vs. THF) further modulates regioselectivity. For this compound, CuSO₄·NaAsc in t-BuOH/H₂O achieves >95% 1,4-selectivity .
Q. What analytical methods resolve degradation products under oxidative conditions?
High-resolution LC-MS (ESI⁺ mode) identifies oxidation byproducts like triazole-4-carboxylic acid. Accelerated stability testing (40°C/75% RH for 28 days) coupled with kinetic modeling predicts shelf-life degradation pathways .
Q. Methodological Guidance
- Crystallography : Use SHELXL’s PART and PLAN commands to model disorder in the methanol group. Anisotropic displacement parameters (ADPs) refine thermal motion in the triazole ring .
- Biological Assays : For cell cycle arrest studies (G2/M phase), synchronize BT-474 cells via serum starvation and analyze via flow cytometry with propidium iodide staining .
- Synthetic Scale-Up : Replace batch reflux with flow chemistry (microreactors) to reduce reaction time from 8 hours to 20 minutes while maintaining yields .
Properties
IUPAC Name |
(2-methyltriazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-5-2-4(3-8)6-7/h2,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCYUGLJCAPLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942060-50-6 | |
Record name | (2-methyl-2H-1,2,3-triazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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